molecular formula C15H20N4O4 B2435978 2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1223532-84-0

2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2435978
CAS No.: 1223532-84-0
M. Wt: 320.349
InChI Key: LLTMKABBUZZWGN-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a complex organic compound characterized by its imidazolidinone core and cyano-cyclopropyl ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazolidinone ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of cyano-substituted compounds or alkylated derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazolidinone core may interact with enzymes or receptors, leading to biological responses. The cyano-cyclopropyl ethyl acetamide group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(2-ethoxyphenyl)acetamide: Similar core structure but different substituents.

  • Imidazole derivatives: Similar ring structure but different functional groups.

Uniqueness: The presence of the cyano-cyclopropyl ethyl acetamide group distinguishes this compound from others, potentially leading to unique biological and chemical properties.

This comprehensive overview highlights the significance of 2-(3-Butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide in scientific research and its potential applications across various fields

Properties

IUPAC Name

2-(3-butyl-2,4,5-trioxoimidazolidin-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-3-4-7-18-12(21)13(22)19(14(18)23)8-11(20)17-15(2,9-16)10-5-6-10/h10H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTMKABBUZZWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=O)N(C1=O)CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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